molecular formula C14H11BF4O3 B14028361 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B14028361
M. Wt: 314.04 g/mol
InChI Key: BJJUWIGBJGIQLG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethyl group on the phenyl ring, along with a boronic acid functional group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups, leading to the formation of different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields the corresponding phenol, while reduction of the trifluoromethyl group can lead to the formation of a difluoromethyl derivative.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid lies in its combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, while the fluoro and trifluoromethyl groups contribute to its stability and binding affinity. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11BF4O3

Molecular Weight

314.04 g/mol

IUPAC Name

[3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C14H11BF4O3/c16-12-7-10(15(20)21)6-11(14(17,18)19)13(12)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2

InChI Key

BJJUWIGBJGIQLG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)C(F)(F)F)(O)O

Origin of Product

United States

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